molecular formula C10H16N2O2 B8033780 Tert-butyl 3,5-dimethyl-1h-pyrazole-1-carboxylate CAS No. 219580-24-2

Tert-butyl 3,5-dimethyl-1h-pyrazole-1-carboxylate

Cat. No.: B8033780
CAS No.: 219580-24-2
M. Wt: 196.25 g/mol
InChI Key: XTBISQIOEDXGGJ-UHFFFAOYSA-N
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Description

Tert-butyl 3,5-dimethyl-1h-pyrazole-1-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,5-dimethyl-1h-pyrazole-1-carboxylate typically involves the reaction of tert-butyl hydrazine with 3,5-dimethyl-1h-pyrazole-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,5-dimethyl-1h-pyrazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or copper complexes.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3,5-dimethyl-1h-pyrazole-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3,5-dimethyl-1h-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Lacks the tert-butyl group, leading to different chemical properties.

    Tert-butylpyrazole: Similar structure but without the 3,5-dimethyl substitution.

    1H-Pyrazole-1-carboxylate: A simpler structure without the tert-butyl and dimethyl groups.

Uniqueness

Tert-butyl 3,5-dimethyl-1h-pyrazole-1-carboxylate is unique due to the combination of the tert-butyl and 3,5-dimethyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl 3,5-dimethylpyrazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-7-6-8(2)12(11-7)9(13)14-10(3,4)5/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBISQIOEDXGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101200789
Record name 1,1-Dimethylethyl 3,5-dimethyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219580-24-2
Record name 1,1-Dimethylethyl 3,5-dimethyl-1H-pyrazole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219580-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3,5-dimethyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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